An In-depth Technical Guide to 2-chloro-N-(2,3,5,6-tetrafluorophenyl)acetamide: Synthesis, Structure, and Spectroscopic Characterization
An In-depth Technical Guide to 2-chloro-N-(2,3,5,6-tetrafluorophenyl)acetamide: Synthesis, Structure, and Spectroscopic Characterization
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Due to the limited availability of published experimental data for 2-chloro-N-(2,3,5,6-tetrafluorophenyl)acetamide, the spectroscopic data (NMR, IR, MS) presented in this guide is predominantly predicted based on computational models and analysis of structurally analogous compounds. The experimental protocols are derived from established and reliable synthetic methodologies for similar chemical entities. This guide is intended to provide expected structural and spectral characteristics to aid researchers in the synthesis, identification, and characterization of this compound.
Introduction: The Significance of Fluorinated Acetanilides in Modern Chemistry
Fluorinated organic molecules are of paramount importance in the fields of medicinal chemistry, materials science, and agrochemicals. The introduction of fluorine atoms into a molecular scaffold can profoundly alter its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. The tetrafluorophenyl group, in particular, offers a unique electronic profile, and its incorporation into pharmacologically relevant structures is a subject of ongoing research.
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and predicted spectroscopic properties of 2-chloro-N-(2,3,5,6-tetrafluorophenyl)acetamide . This compound belongs to the class of α-haloacetanilides, which are versatile intermediates in organic synthesis. The presence of the reactive chloroacetyl group makes it a valuable precursor for the synthesis of a wide range of more complex molecules, including various heterocyclic compounds with potential biological activity. N-substituted chloroacetamide derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, herbicidal, and antiproliferative properties[1]. This guide serves as a foundational resource for researchers interested in the synthesis and application of this and related fluorinated compounds.
Molecular Structure and Physicochemical Properties
The molecular structure of 2-chloro-N-(2,3,5,6-tetrafluorophenyl)acetamide consists of a tetrafluorinated phenyl ring connected to a chloroacetamide moiety through an amide linkage.
Key Structural Features:
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Tetrafluorophenyl Ring: The four fluorine atoms on the phenyl ring are strong electron-withdrawing groups, which significantly influence the reactivity of the aromatic ring and the properties of the amide bond.
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Amide Linkage: The amide bond is a critical functional group, providing structural rigidity and potential for hydrogen bonding.
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α-Chloroacetyl Group: The chlorine atom alpha to the carbonyl group is a good leaving group, making this position susceptible to nucleophilic substitution, a key feature for its utility as a synthetic intermediate.
The predicted physicochemical properties of 2-chloro-N-(2,3,5,6-tetrafluorophenyl)acetamide are summarized in the table below.
| Property | Predicted Value | Source |
| Molecular Formula | C₈H₄ClF₄NO | |
| Molecular Weight | 241.57 g/mol | |
| MDL Number | MFCD04969950 |
Synthesis of 2-chloro-N-(2,3,5,6-tetrafluorophenyl)acetamide
The synthesis of 2-chloro-N-(2,3,5,6-tetrafluorophenyl)acetamide is most effectively achieved through the N-acylation of 2,3,5,6-tetrafluoroaniline with chloroacetyl chloride. This is a standard and robust method for the formation of N-aryl acetamides. A base is required to neutralize the hydrochloric acid byproduct generated during the reaction.
Detailed Experimental Protocol
This protocol is based on well-established procedures for the synthesis of similar N-aryl acetamides.[1][2]
Materials:
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2,3,5,6-Tetrafluoroaniline (1.0 eq)
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Chloroacetyl chloride (1.1 eq)
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Triethylamine (TEA) (1.2 eq)
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Dropping funnel
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Ice bath
Procedure:
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Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,3,5,6-tetrafluoroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
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Cooling: Cool the reaction mixture to 0°C using an ice bath.
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Addition of Acylating Agent: Add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution over a period of 15-20 minutes, ensuring the temperature remains below 5°C.
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Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up:
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Quench the reaction by adding water.
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Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
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Separate the organic layer and dry it over anhydrous magnesium sulfate.
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Purification:
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Filter off the drying agent and concentrate the organic layer under reduced pressure to yield the crude product.
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The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure 2-chloro-N-(2,3,5,6-tetrafluorophenyl)acetamide.
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Spectroscopic Characterization (Predicted Data)
The following sections detail the predicted spectroscopic data for 2-chloro-N-(2,3,5,6-tetrafluorophenyl)acetamide. These predictions are based on established principles of spectroscopy and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple, showing signals for the amide proton, the methylene protons of the chloroacetyl group, and the aromatic proton.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0 - 8.5 | Broad Singlet | 1H | N-H |
| ~7.0 - 7.5 | Triplet | 1H | Ar-H |
| ~4.3 | Singlet | 2H | -CH₂Cl |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are influenced by the electronegative fluorine and chlorine atoms.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~164 | C=O (Amide) |
| ~145 (dd) | C-F |
| ~142 (dd) | C-F |
| ~115 (t) | C-H (Aromatic) |
| ~110 (m) | C-N |
| ~43 | -CH₂Cl |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium, Broad | N-H Stretch |
| ~3100 | Weak | Aromatic C-H Stretch |
| ~1700 | Strong | C=O Stretch (Amide I) |
| ~1550 | Medium | N-H Bend (Amide II) |
| ~1500, ~1480 | Strong | Aromatic C-F Stretch |
| ~1100-1000 | Strong | C-F Stretch |
| ~750 | Strong | C-Cl Stretch |
Mass Spectrometry (MS)
The mass spectrum (electron ionization) is expected to show the molecular ion peak and characteristic fragmentation patterns. The presence of chlorine will result in a characteristic M+2 isotope peak with an intensity of approximately one-third of the molecular ion peak.
| m/z | Predicted Assignment |
| 241/243 | [M]⁺ (Molecular ion) |
| 192 | [M - CH₂Cl]⁺ |
| 165 | [C₆HF₄N]⁺ |
Potential Applications and Future Directions
While specific applications for 2-chloro-N-(2,3,5,6-tetrafluorophenyl)acetamide have not been extensively reported, its structural features suggest several areas of potential interest for researchers:
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Medicinal Chemistry: As a reactive intermediate, it can be used to synthesize a library of compounds for screening against various biological targets. The tetrafluorophenyl moiety can enhance metabolic stability and binding affinity. N-aryl acetamides are known to possess a range of biological activities, including anticancer and antimicrobial properties.[3]
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Agrochemicals: The structural motifs present in this molecule are found in some herbicides and pesticides.[4]
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Materials Science: Fluorinated aromatic compounds are used in the development of advanced materials with specific electronic and physical properties.[4]
Future research could focus on the synthesis of derivatives through nucleophilic substitution of the chlorine atom and the evaluation of their biological activities. Furthermore, computational studies could provide deeper insights into the molecule's conformation and electronic properties, guiding the design of new functional molecules.
References
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Cordeiro, R. S., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Molecules, 25(17), 3968. [Link]
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Sreenivasa, S., et al. (2015). Crystal structure of 2-chloro-N-(3-fluorophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 5), o315. [Link]
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Hussein, E. M., et al. (2019). Design, synthesis, and biological evaluation of novel N4-substituted sulfonamides: acetamides derivatives as dihydrofolate reductase (DHFR) inhibitors. BMC Chemistry, 13(1), 91. [Link]
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PrepChem. Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide. [Link]
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Gowda, B. T., et al. (2008). 2-Chloro-N-(3,5-dichlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 2), o420. [Link]
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El-Gamil, S. M., et al. (2024). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Thieno[2,3-b]pyridines with Potential Anticancer Activity. ACS Omega. [Link]

